1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile chemical properties
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Frontier of Pyrrolidine Chemistry
The pyrrolidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1][2] Its non-planar, saturated scaffold allows for a three-dimensional exploration of chemical space that is often crucial for achieving high-affinity and selective interactions with biological targets.[1] This guide focuses on a specific, lesser-documented derivative: 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile . Given the limited publicly available data on this particular molecule, this document serves as both a repository of known information on analogous compounds and a predictive guide for its synthesis, characterization, and potential applications. By leveraging established principles of organic chemistry and data from closely related structures, we aim to provide a comprehensive technical resource for researchers venturing into the synthesis and utilization of this promising chemical entity.
Molecular Structure and Physicochemical Properties
Structural Analysis
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile possesses a chiral pyrrolidine core, substituted at the 1-position with a benzyl group, at the 4-position with a methyl group, and at the 3-position with a nitrile group. The presence of two stereocenters at the 3 and 4 positions means the molecule can exist as four possible stereoisomers (two pairs of enantiomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R)). The stereochemistry will significantly influence its biological activity and interaction with other chiral molecules.
Diagram: Molecular Structure of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile
A 2D representation of the core structure of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile.
Predicted Physicochemical Properties
The following table summarizes the predicted and known properties of the target compound and its close analogs. These values provide a baseline for experimental design.
| Property | 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile (Predicted) | 1-Benzyl-pyrrolidine-3-carbonitrile[3] | Methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate[4] | 1-Benzyl-3-methylpyrrolidine-3-carbonitrile[5] |
| CAS Number | Not available | 10603-52-8 | 885958-67-8 | 114373-05-6 |
| Molecular Formula | C₁₃H₁₆N₂ | C₁₂H₁₄N₂ | C₁₄H₁₉NO₂ | C₁₃H₁₆N₂ |
| Molecular Weight | 200.28 g/mol | 186.25 g/mol | 233.31 g/mol | 200.28 g/mol |
| Boiling Point | ~300-320 °C at 760 mmHg | 120 °C at 0.4 Torr | 302.2 °C at 760 mmHg | Not available |
| Density | ~1.05 g/cm³ | 1.08 ± 0.1 g/cm³ | 1.081 g/cm³ | Not available |
| LogP | ~2.0 | 1.6 | 2.2 | Not available |
| Topological Polar Surface Area (TPSA) | 23.79 Ų | 23.79 Ų | 29.5 Ų | 23.79 Ų |
Synthesis and Purification
A robust synthetic route is paramount for the exploration of any new chemical entity. While a specific protocol for 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is not published, a plausible multi-step synthesis can be designed based on established methodologies for constructing substituted pyrrolidines.
Proposed Synthetic Pathway
A logical approach involves the construction of the pyrrolidine ring via a Michael addition, followed by reductive amination and subsequent functional group manipulations.
Diagram: Proposed Synthesis of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile
A plausible synthetic route to the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a theoretical but experimentally grounded approach.
Step 1: Synthesis of Diethyl 2-(benzylamino)-3-methylsuccinate (Michael Adduct)
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To a solution of ethyl 2-cyano-3-methylbut-2-enoate (1.0 eq) in ethanol (5 mL/mmol) at room temperature, add benzylamine (1.1 eq).
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Stir the reaction mixture at room temperature for 24 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Remove the solvent under reduced pressure to yield the crude Michael adduct.
Step 2: Synthesis of 1-Benzyl-4-methyl-3-oxopyrrolidine-2-carboxylate (Dieckmann Condensation Product)
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Dissolve the crude adduct from Step 1 in dry toluene (10 mL/mmol).
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Add sodium ethoxide (1.5 eq) portion-wise at 0 °C.
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Heat the reaction mixture to reflux for 4 hours.
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Cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with ethyl acetate (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 1-Benzyl-4-methyl-pyrrolidin-3-one
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To the crude product from Step 2, add a 6M solution of hydrochloric acid (20 mL/mmol).
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Heat the mixture to reflux for 12 hours.
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Cool to room temperature and basify with a 4M sodium hydroxide solution until pH > 12.
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Extract the aqueous layer with dichloromethane (3 x 20 mL).
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ketone.
Step 4: Synthesis of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile
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To a solution of 1-Benzyl-4-methyl-pyrrolidin-3-one (1.0 eq) in a 2:1 mixture of dimethoxyethane and ethanol (10 mL/mmol) at 0 °C, add tosylmethyl isocyanide (TosMIC, 1.2 eq) and sodium ethoxide (2.0 eq).
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Stir the reaction at room temperature for 12 hours.
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Quench the reaction with water and extract with ethyl acetate (3 x 20 mL).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the final product.
Spectroscopic Characterization (Predicted)
For a novel compound, spectroscopic analysis is essential for structural confirmation. Based on the proposed structure, the following spectral characteristics are anticipated.
¹H NMR Spectroscopy
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Aromatic Protons (Benzyl Group): A multiplet in the range of δ 7.2-7.4 ppm, integrating to 5H.
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Benzyl CH₂: A singlet or AB quartet around δ 3.6-3.8 ppm, integrating to 2H.
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Pyrrolidine Ring Protons: A series of multiplets between δ 2.0-3.5 ppm. The proton at C3 will likely be a multiplet coupled to the protons on C2 and C4. The proton at C4 will be coupled to the methyl group and the protons on C3 and C5.
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Methyl Protons: A doublet around δ 1.0-1.2 ppm, integrating to 3H, coupled to the proton on C4.
¹³C NMR Spectroscopy
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Nitrile Carbon: A signal in the range of δ 118-122 ppm.
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Aromatic Carbons (Benzyl Group): Signals between δ 127-138 ppm.
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Benzyl CH₂ Carbon: A signal around δ 55-60 ppm.
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Pyrrolidine Ring Carbons: Signals in the aliphatic region (δ 20-60 ppm). The C3 and C4 carbons will be in the lower field part of this region.
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Methyl Carbon: A signal in the high-field region, around δ 15-20 ppm.
Infrared (IR) Spectroscopy
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C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.
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C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Absorptions below 3000 cm⁻¹.
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C-N Stretch: An absorption in the fingerprint region, around 1100-1200 cm⁻¹.
Mass Spectrometry
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Molecular Ion (M⁺): An ion peak corresponding to the molecular weight of the compound (m/z = 200.28).
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Major Fragmentation Pathways:
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Loss of the benzyl group (C₇H₇, 91 Da) to give a fragment at m/z 109.
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Formation of the tropylium ion (C₇H₇⁺) at m/z 91, which is often a base peak for benzyl-containing compounds.
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Cleavage of the pyrrolidine ring.
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Reactivity and Stability
The chemical reactivity of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is dictated by its key functional groups: the tertiary amine, the nitrile, and the aliphatic ring.
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N-debenzylation: The benzyl group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the corresponding secondary amine, 4-methyl-pyrrolidine-3-carbonitrile. This is a common deprotection strategy in multi-step synthesis.
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Nitrile Group Transformations: The nitrile group is a versatile functional handle.
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Reduction: It can be reduced to a primary amine (e.g., with LiAlH₄ or H₂, Raney Ni), yielding 1-benzyl-4-methyl-pyrrolidin-3-yl)methanamine.
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Hydrolysis: It can be hydrolyzed under acidic or basic conditions to a carboxylic acid, 1-benzyl-4-methyl-pyrrolidine-3-carboxylic acid.
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Grignard Reaction: Reaction with Grignard reagents will produce a ketone after hydrolysis of the intermediate imine.
-
-
Stability: The compound is expected to be stable under standard laboratory conditions. Strong acidic or basic conditions may lead to hydrolysis of the nitrile group. It should be stored in a cool, dry place away from strong oxidizing agents.
Applications in Research and Drug Development
The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[6] The unique substitution pattern of 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile makes it a valuable building block for the synthesis of novel drug candidates.
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Scaffold for Library Synthesis: The versatile nitrile functionality allows for the rapid diversification of the molecule, making it an ideal starting point for the synthesis of compound libraries for high-throughput screening.
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Neurological Disorders: Many centrally active compounds contain a substituted pyrrolidine ring. The lipophilicity of the benzyl group and the hydrogen bonding potential of derivatives from the nitrile group could be exploited in the design of agents targeting CNS receptors.
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Enzyme Inhibitors: The rigid, three-dimensional structure of the pyrrolidine ring can be used to orient functional groups in a precise manner to interact with the active sites of enzymes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile is not available, the safety precautions for analogous compounds should be followed.
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General Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Toxicity: The toxicological properties have not been thoroughly investigated. Assume the compound is harmful if swallowed, inhaled, or in contact with skin.
-
Fire Hazards: The compound is likely combustible. Keep away from heat, sparks, and open flames.
Conclusion
1-Benzyl-4-methyl-pyrrolidine-3-carbonitrile represents an intriguing, albeit under-characterized, chemical entity with significant potential as a building block in synthetic and medicinal chemistry. This guide has provided a comprehensive overview based on the analysis of related compounds and established chemical principles. The proposed synthetic pathway and predicted spectroscopic data offer a solid foundation for researchers to begin their own investigations into this promising molecule. As with any novel compound, careful and systematic experimental work will be key to unlocking its full potential.
References
-
MySkinRecipes. Pyrrolidine-3-carbonitrile. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
International Union of Crystallography. (2016). 1-Benzyl-3′-[(1H-indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(pyridin-3-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile. Available from: [Link]
-
Kewei Wisdom. Methyl 1-benzyl-4-methylpyrrolidine-3-carboxylate. Available from: [Link]
-
Cenmed Enterprises. 1 Benzyl 3 Methylpyrrolidine 3 Carbonitrile. Available from: [Link]
-
Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877. Available from: [Link]
-
MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]
-
MDPI. (2023). 4-Amino-5-benzoyl-1-benzyl-2-(4,5,6,7-tetrahydro-1H-indol-2-yl)-1H-pyrrole-3-carbonitrile. Available from: [Link]
-
SpectraBase. (3R,4S)-1-benzyl-3-besyl-4-methyl-pyrrolidine [FTIR]. Available from: [Link]
-
MDPI. (2020). (Z)-1-Benzyl-5-(4-bromophenyl)-5-hydroxy-4-(2-oxomorpholin-3-ylidene)pyrrolidine-2,3-dione. Available from: [Link]
-
Next Peptide. 1-Benzyl-4-methylpyrrolidine-3-carboxylic acid. Available from: [Link]
- Google Patents. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
ResearchGate. (PDF) Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Available from: [Link]
-
SciELO México. (2015). Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Organic Synthesis with (3R,4R)-1-Benzyl-4-hydroxy-3-pyrrolidinemethanol. Available from: [Link]
-
PubMed. (2022). Identification and analytical characterization of N-propyl norbutylone, N-butyl norbutylone, N-benzyl norheptedrone, and N-pyrrolidinyl-3,4-DMA. Available from: [Link]
-
ResearchGate. (2025). (PDF) Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. Available from: [Link]
-
PubChem. Benzyl (3R,4S)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate. Available from: [Link]
-
ACS Publications. (2025). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Available from: [Link]
-
PubMed. (2025). New methyl/benzyl-1,2,4-triazole-3-one Derivatives: Synthesis, Characterization (IR, NMR), Antidiabetic, Anti-Alzheimer, and Molecular Docking Study. Available from: [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. 885958-67-8(methyl 1-benzyl-4-methyl-pyrrolidine-3-carboxylate) | Kuujia.com [kuujia.com]
- 5. cenmed.com [cenmed.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]

